![molecular formula C16H18N2O3 B14622321 N-[(4-Aminophenyl)methyl]-L-tyrosine CAS No. 56511-08-1](/img/structure/B14622321.png)
N-[(4-Aminophenyl)methyl]-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Aminophenyl)methyl]-L-tyrosine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a tyrosine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)methyl]-L-tyrosine typically involves the reaction of 4-aminobenzylamine with L-tyrosine under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 4-aminobenzylamine and the carboxyl group of L-tyrosine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the amino acids under controlled conditions, ensuring high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
N-[(4-Aminophenyl)methyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-[(4-Aminophenyl)methyl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(4-Aminophenyl)methyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the synthesis of important biomolecules. It may also bind to receptors, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
- N-[(4-Aminophenyl)methyl]-L-phenylalanine
- N-[(4-Aminophenyl)methyl]-L-tryptophan
- N-[(4-Aminophenyl)methyl]-L-histidine
Uniqueness
N-[(4-Aminophenyl)methyl]-L-tyrosine is unique due to the presence of the tyrosine moiety, which imparts specific biochemical properties. Unlike its analogs, this compound can participate in unique reactions involving the phenolic hydroxyl group of tyrosine, making it valuable for specific applications in research and industry .
特性
CAS番号 |
56511-08-1 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC名 |
(2S)-2-[(4-aminophenyl)methylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H18N2O3/c17-13-5-1-12(2-6-13)10-18-15(16(20)21)9-11-3-7-14(19)8-4-11/h1-8,15,18-19H,9-10,17H2,(H,20,21)/t15-/m0/s1 |
InChIキー |
QJMJBVSXQAFFCP-HNNXBMFYSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCC2=CC=C(C=C2)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCC2=CC=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
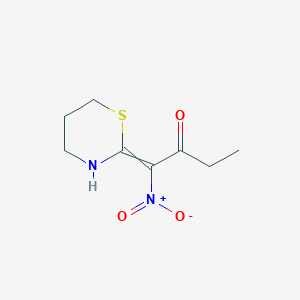
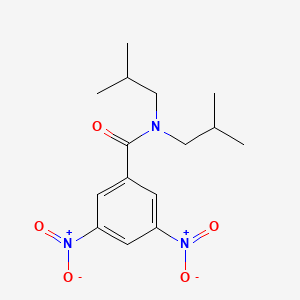
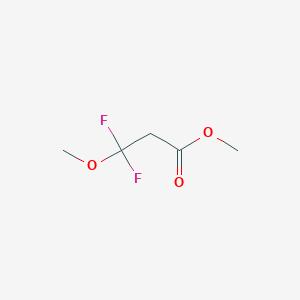

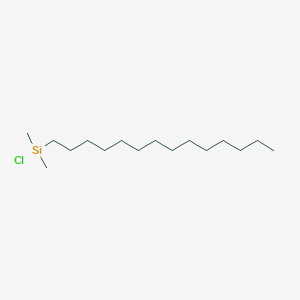
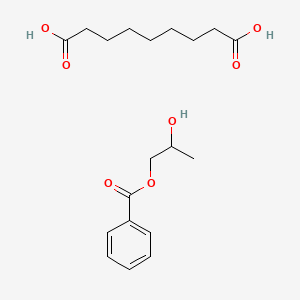
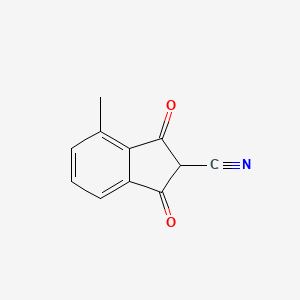
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)

![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
